Class-Level Potency on JNK3: Scaffold-Enabled Neuroprotective Activity
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been validated as a core for JNK3 inhibition, with specific enantiomers achieving p38/JNK3 IC50 selectivity ratios of up to 10 and JNK3 inhibition up to 20-fold more potent than the opposing enantiomer [1]. While direct IC50 data for 352554-39-3 against JNK3 are not publicly available, the compound incorporates the identical core scaffold and a 4-methoxybenzoyl group—a substituent type that SAR in the WDR5 series (see Evidence Item 2) demonstrates significantly modulates target binding affinity. The compound thus offers a rationally derivatizable core for neuroprotective kinase inhibitor discovery, contrasting with 3-(4-methylbenzoyl) analog (CAS 1377567-44-6) which replaces the hydrogen-bond-accepting methoxy oxygen with a purely hydrophobic methyl group, potentially altering selectivity profiles.
| Evidence Dimension | JNK3 inhibitory potency (IC50) and enantioselectivity ratio |
|---|---|
| Target Compound Data | No direct JNK3 IC50 data available for 352554-39-3; scaffold validated with (S)-enantiomers showing p38/JNK3 IC50 ratio up to 10 |
| Comparator Or Baseline | (S)-enantiomer vs. (R)-enantiomer of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-based JNK3 inhibitors; (S)-enantiomers up to 20× more potent |
| Quantified Difference | Up to 20-fold difference in potency between enantiomers; up to 10-fold selectivity for JNK3 over p38 |
| Conditions | JNK3 and p38 kinase inhibition assays; c-Jun phosphorylation in rat cerebellar granule neurons (low K+-induced cell death model) |
Why This Matters
For neuroprotective drug discovery programs, the pyrrolo[1,2-a]imidazole scaffold provides a stereochemically tunable core with documented JNK3 selectivity, making 352554-39-3 a relevant intermediate for generating focused kinase inhibitor libraries.
- [1] Graczyk PP, Khan A, Bhatia GS, et al. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorg Med Chem Lett. 2005;15(21):4666-70. View Source
